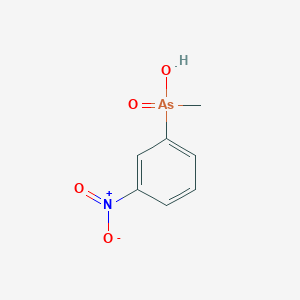
Methyl-(3-nitrophenyl)arsinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 402842, also known as butyl acetate, is an organic compound commonly used as a solvent in various industries. It is a colorless liquid with a characteristic fruity odor. Butyl acetate is a butyl ester of acetic acid and exists in four isomeric forms: butyl acetate, sec-butyl acetate, iso-butyl acetate, and tert-butyl acetate .
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl acetate is typically synthesized through the esterification reaction between acetic acid and butanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid. The reaction conditions include heating the mixture to a temperature of around 100°C and removing the water formed during the reaction to drive the equilibrium towards the formation of the ester .
Industrial Production Methods
In industrial settings, butyl acetate is produced using a continuous esterification process. This involves the use of a reactor where acetic acid and butanol are continuously fed, and the product is continuously removed. The reaction is carried out at elevated temperatures and pressures to increase the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
Butyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, butyl acetate can be hydrolyzed back to acetic acid and butanol.
Oxidation: Butyl acetate can be oxidized to form acetic acid and butyraldehyde.
Reduction: Reduction of butyl acetate can yield butanol and acetic acid.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Hydrolysis: Acetic acid and butanol.
Oxidation: Acetic acid and butyraldehyde.
Reduction: Butanol and acetic acid.
Scientific Research Applications
Butyl acetate is widely used in scientific research due to its solvent properties. It is used in:
Chemistry: As a solvent for organic reactions and extractions.
Biology: In the preparation of testicular tissue and cell cultures for immunohistochemical and immunofluorescent staining.
Medicine: As a solvent in pharmaceutical formulations.
Industry: In the production of paints, coatings, adhesives, and inks.
Mechanism of Action
The primary mechanism of action of butyl acetate is its ability to dissolve various organic compounds, making it an effective solvent. It interacts with the solute molecules through van der Waals forces and hydrogen bonding, facilitating the dissolution process. In biological systems, butyl acetate can penetrate cell membranes and affect cellular processes by altering the lipid bilayer structure .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: Another ester of acetic acid, commonly used as a solvent.
Propyl acetate: Similar to butyl acetate but with a shorter carbon chain.
Isobutyl acetate: An isomer of butyl acetate with similar solvent properties.
Uniqueness
Butyl acetate is unique due to its balance of solvent power and volatility. It has a higher boiling point compared to ethyl acetate, making it suitable for applications requiring slower evaporation rates. Its pleasant odor also makes it a preferred solvent in the fragrance and flavor industries .
Properties
CAS No. |
7477-95-4 |
|---|---|
Molecular Formula |
C7H8AsNO4 |
Molecular Weight |
245.06 g/mol |
IUPAC Name |
methyl-(3-nitrophenyl)arsinic acid |
InChI |
InChI=1S/C7H8AsNO4/c1-8(10,11)6-3-2-4-7(5-6)9(12)13/h2-5H,1H3,(H,10,11) |
InChI Key |
OBKKJWXXWWCALZ-UHFFFAOYSA-N |
Canonical SMILES |
C[As](=O)(C1=CC=CC(=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



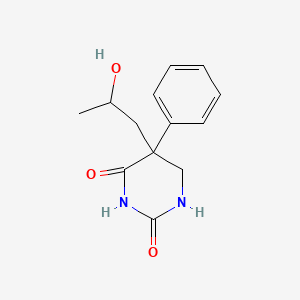
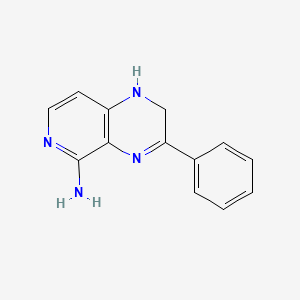


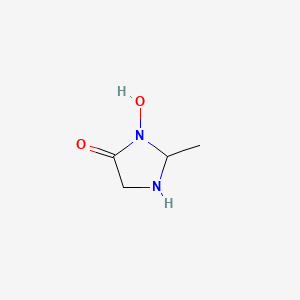
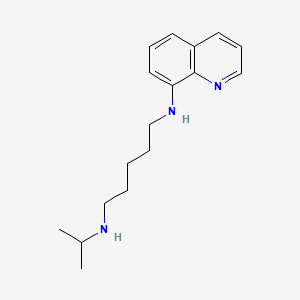
![Methyl 1-[(benzyloxy)carbonyl]prolylvalylglycinate](/img/structure/B12799204.png)
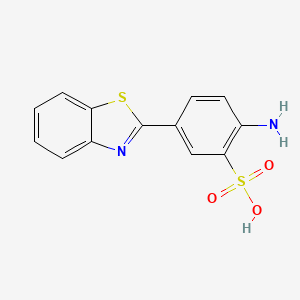
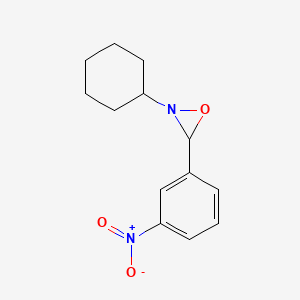
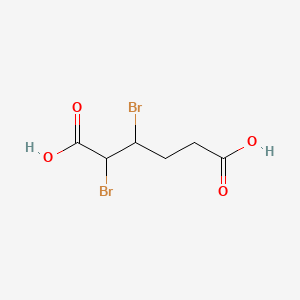
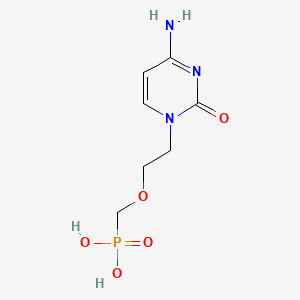
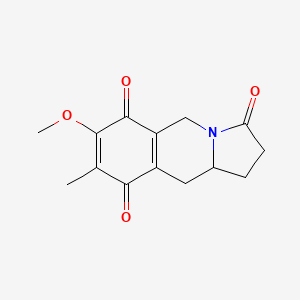
![4-[(5-Methyl-[1,2,4]triazino[5,6-b]indol-3-yl)amino]butan-2-ol](/img/structure/B12799241.png)
